Atn-161

Catalog No.
S548433
CAS No.
262438-43-7
M.F
C23H35N9O8S
M. Wt
597.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atn-161

CAS Number

262438-43-7

Product Name

Atn-161

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide

Molecular Formula

C23H35N9O8S

Molecular Weight

597.6 g/mol

InChI

InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

MMHDBUJXLOFTLC-WOYTXXSLSA-N

SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N

Solubility

Soluble in DMSO, soluble in water

Synonyms

Ac- Pro-His-Ser-Cys-Asn-NH2, Ac-PHSCN-NH2, acetyl-prolyl-histidyl-seryl-cysteinyl-asparaginamide

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N

Description

The exact mass of the compound Atn-161 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • ATN-161 is a non-RGD based integrin binding peptide derived from the synergy region of fibronectin [].
  • It was discovered as a potential treatment for cancer due to its ability to target specific integrins involved in tumor growth and metastasis [].

Molecular Structure Analysis

  • The exact molecular structure of ATN-161 is not publicly available.
  • However, research suggests it's a short peptide sequence derived from the synergy region of fibronectin [].
  • This region is known to interact with integrins, which are cell-surface receptors involved in cell adhesion and migration [].

Chemical Reactions Analysis

  • The specific synthesis pathway for ATN-161 is not publicly available.
  • Peptide synthesis typically involves a technique called solid-phase peptide synthesis, which allows for the creation of specific amino acid sequences [].

Physical And Chemical Properties Analysis

  • Limited data exists on the specific physical and chemical properties of ATN-161.
  • However, as a peptide, it is expected to be soluble in water and have a relatively low melting point compared to small molecule drugs.
  • ATN-161 acts as an antagonist of integrins α5β1 and αvβ3 [, ].
  • These integrins are expressed on endothelial cells, which form the lining of blood vessels, and play a crucial role in angiogenesis (blood vessel formation) and tumor progression [, ].
  • By binding to these integrins, ATN-161 disrupts their function, thereby inhibiting angiogenesis and potentially limiting tumor growth and metastasis [].
  • ATN-161 is currently under investigation as a potential cancer therapeutic, and its safety profile in humans has not been fully established.
  • Studies suggest that ATN-161 has minimal effects on tumor cell proliferation at high concentrations, indicating a potential for targeted therapy against the tumor vasculature [].
  • Further research is necessary to determine the complete safety profile of ATN-161.

Additional Considerations

  • Recent research has explored the potential application of ATN-161 beyond cancer treatment.
  • Studies suggest it may also have therapeutic potential for SARS-CoV-2 infection by interfering with viral entry into host cells [].
  • More research is needed to validate these findings.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-4.7

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XW0H5LE42K

Sequence

PHSCN

Other CAS

262438-43-7

Wikipedia

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide

Dates

Modify: 2023-08-15
1: Dai W, Yang T, Wang X, Wang J, Zhang X, Zhang Q. PHSCNK-Modified and doxorubicin-loaded liposomes as a dual targeting system to integrin-overexpressing tumor neovasculature and tumor cells. J Drug Target. 2010 May;18(4):254-63. PubMed PMID: 19824864.
2: Doñate F, Parry GC, Shaked Y, Hensley H, Guan X, Beck I, Tel-Tsur Z, Plunkett ML, Manuia M, Shaw DE, Kerbel RS, Mazar AP. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth. Clin Cancer Res. 2008 Apr 1;14(7):2137-44. PubMed PMID: 18381955.
3: Danese S, Sans M, Spencer DM, Beck I, Doñate F, Plunkett ML, de la Motte C, Redline R, Shaw DE, Levine AD, Mazar AP, Fiocchi C. Angiogenesis blockade as a new therapeutic approach to experimental colitis. Gut. 2007 Jun;56(6):855-62. Epub 2006 Dec 14. PubMed PMID: 17170016.
4: Chidlow JH Jr, Langston W, Greer JJ, Ostanin D, Abdelbaqi M, Houghton J, Senthilkumar A, Shukla D, Mazar AP, Grisham MB, Kevil CG. Differential angiogenic regulation of experimental colitis. Am J Pathol. 2006 Dec;169(6):2014-30. PubMed PMID: 17148665; PubMed Central PMCID: PMC1762465.
5: Khalili P, Arakelian A, Chen G, Plunkett ML, Beck I, Parry GC, Doñate F, Shaw DE, Mazar AP, Rabbani SA. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo. Mol Cancer Ther. 2006 Sep;5(9):2271-80. PubMed PMID: 16985061.
6: Cianfrocca ME, Kimmel KA, Gallo J, Cardoso T, Brown MM, Hudes G, Lewis N, Weiner L, Lam GN, Brown SC, Shaw DE, Mazar AP, Cohen RB. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours. Br J Cancer. 2006 Jun 5;94(11):1621-6. PubMed PMID: 16705310; PubMed Central PMCID: PMC2361324.
7: Stoeltzing O, Liu W, Reinmuth N, Fan F, Parry GC, Parikh AA, McCarty MF, Bucana CD, Mazar AP, Ellis LM. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice. Int J Cancer. 2003 Apr 20;104(4):496-503. PubMed PMID: 12584749.

Explore Compound Types